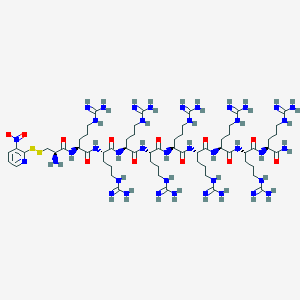

Cys(Npys)-(Arg)9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C62H118N40O12S2 |

|---|---|

Molecular Weight |

1680.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-[(3-nitro-2-pyridinyl)disulfanyl]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanamide |

InChI |

InChI=1S/C62H118N40O12S2/c63-32(31-115-116-53-42(102(113)114)20-10-21-83-53)44(104)94-34(12-2-23-85-55(67)68)46(106)96-36(14-4-25-87-57(71)72)48(108)98-38(16-6-27-89-59(75)76)50(110)100-40(18-8-29-91-61(79)80)52(112)101-41(19-9-30-92-62(81)82)51(111)99-39(17-7-28-90-60(77)78)49(109)97-37(15-5-26-88-58(73)74)47(107)95-35(13-3-24-86-56(69)70)45(105)93-33(43(64)103)11-1-22-84-54(65)66/h10,20-21,32-41H,1-9,11-19,22-31,63H2,(H2,64,103)(H,93,105)(H,94,104)(H,95,107)(H,96,106)(H,97,109)(H,98,108)(H,99,111)(H,100,110)(H,101,112)(H4,65,66,84)(H4,67,68,85)(H4,69,70,86)(H4,71,72,87)(H4,73,74,88)(H4,75,76,89)(H4,77,78,90)(H4,79,80,91)(H4,81,82,92)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |

InChI Key |

IJZUWTDQAPPMMA-CJSHHNLHSA-N |

Isomeric SMILES |

C1=CC(=C(N=C1)SSC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=C(N=C1)SSCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Cys(Npys)-(Arg)9: Structure, Synthesis, and Application in Cellular Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cys(Npys)-(Arg)9 is a potent cell-penetrating peptide (CPP) that has garnered significant interest within the research and drug development communities. Its unique structure, comprising a poly-arginine tract for cell membrane translocation and a chemically active cysteine residue, enables the efficient intracellular delivery of a wide array of cargo molecules. This technical guide provides a comprehensive overview of the structure, synthesis, and application of this compound, with a focus on presenting quantitative data and detailed experimental protocols to facilitate its adoption in various research and therapeutic contexts.

Core Structure and Physicochemical Properties

This compound is a synthetic peptide construct. The core of its structure is a chain of nine L-arginine or D-arginine residues, which imparts a strong positive charge to the molecule at physiological pH. This polycationic nature is fundamental to its ability to interact with the negatively charged cell membrane and facilitate cellular uptake.

At the N-terminus, the peptide is modified with a cysteine residue. The thiol group of this cysteine is protected by a 3-Nitro-2-pyridinesulfenyl (Npys) group. This Npys moiety is key to the peptide's utility as a delivery vehicle, as it allows for the straightforward and selective conjugation of cargo molecules containing a free thiol group via a disulfide exchange reaction.

The primary sequence can be represented as: This compound or Cys(Npys)-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg .

| Property | Value | Reference |

| Molecular Formula | C62H118N40O12S2 | [1] |

| Molecular Weight | ~1680.0 g/mol | [1] |

| Form | Typically supplied as a lyophilized powder | [1] |

| Purity (typical) | ≥95% (as determined by HPLC) | [1] |

| Solubility | Soluble in water. For higher concentrations, the use of a small amount of DMSO or acetonitrile is recommended. | [2][3] |

Synthesis and Purification

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.

Experimental Protocol: Solid-Phase Peptide Synthesis

-

Resin Preparation: A suitable solid support, such as a Rink amide resin, is used to generate a C-terminally amidated peptide. The resin is swelled in a suitable solvent like dimethylformamide (DMF).

-

Amino Acid Coupling: The Fmoc-protected arginine residues are sequentially coupled to the resin. Each coupling cycle involves:

-

Fmoc Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.

-

Washing: Thorough washing of the resin with DMF to remove excess piperidine and by-products.

-

Amino Acid Activation and Coupling: The next Fmoc-protected arginine amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin to form a new peptide bond.

-

Washing: The resin is washed again with DMF.

-

-

Cysteine Coupling: The final amino acid, Fmoc-Cys(Npys)-OH, is coupled to the N-terminus of the nona-arginine chain using the same activation and coupling procedure.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Precipitation and Washing: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The precipitate is then washed multiple times with cold ether to remove residual scavengers and by-products.

-

Lyophilization: The crude peptide is dissolved in a water/acetonitrile mixture and lyophilized to obtain a dry powder.

Experimental Protocol: Purification

The crude this compound peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 column is typically used for the separation.

-

Mobile Phases:

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

-

Gradient: A linear gradient of increasing Mobile Phase B concentration is used to elute the peptide. The exact gradient will depend on the specific HPLC system and column but typically ranges from 5% to 95% B over 30-60 minutes.

-

Detection: The peptide elution is monitored by UV absorbance at 220 nm and 280 nm.

-

Fraction Collection and Analysis: Fractions containing the purified peptide are collected and analyzed by mass spectrometry to confirm the correct molecular weight.

-

Lyophilization: The pure fractions are pooled and lyophilized to yield the final product.

Conjugation to Cargo Molecules

The primary utility of this compound is its ability to be conjugated to various cargo molecules, such as proteins, peptides, and nucleic acids, that possess a free thiol group. The conjugation occurs through a disulfide exchange reaction.

Experimental Protocol: Conjugation

-

Reactant Preparation:

-

Dissolve the this compound peptide in an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Dissolve the thiol-containing cargo molecule in a compatible buffer. If the cargo is a protein, ensure the buffer conditions maintain its stability and activity.

-

-

Reaction:

-

Mix the this compound peptide and the cargo molecule at a desired molar ratio (e.g., 10:1 to 50:1 excess of peptide).

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

-

-

Purification of the Conjugate:

-

The resulting conjugate can be purified from the excess unconjugated peptide and other reactants using methods such as size-exclusion chromatography or dialysis, depending on the size of the cargo molecule.

-

-

Characterization: The successful conjugation can be confirmed by techniques such as SDS-PAGE (which will show a shift in the molecular weight of the cargo), mass spectrometry, or functional assays.

Cellular Uptake and Intracellular Delivery

The poly-arginine component of this compound facilitates its entry into cells. While the exact mechanism is still under investigation and can be cell-type and cargo-dependent, it is believed to involve direct membrane translocation and/or endocytic pathways.

Once inside the cell, the disulfide bond linking the peptide to the cargo can be cleaved in the reducing environment of the cytoplasm, leading to the release of the cargo molecule to exert its biological function.

Experimental Protocol: In Vitro Cellular Uptake Assay

-

Cell Culture: Plate the cells of interest in a suitable format (e.g., 96-well plate for quantitative analysis, chamber slides for microscopy) and allow them to adhere overnight.

-

Treatment:

-

Prepare a solution of the fluorescently labeled this compound-cargo conjugate in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the conjugate.

-

Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.

-

-

Washing: Wash the cells multiple times with PBS to remove any conjugate that is not internalized.

-

Analysis:

-

Fluorescence Microscopy: Visualize the intracellular localization of the conjugate using a fluorescence microscope.

-

Flow Cytometry: Quantify the cellular uptake by measuring the fluorescence intensity of the cell population using a flow cytometer.

-

Toxicity and Biocompatibility

A critical consideration for any delivery vehicle is its potential toxicity. The cytotoxicity of arginine-rich peptides is generally dependent on the number of arginine residues and the concentration used.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Treat the cells with varying concentrations of this compound or the peptide-cargo conjugate for a specified duration (e.g., 24-48 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

| Peptide Concentration | Cell Viability (%) |

| 1 µM | >95% |

| 5 µM | >90% |

| 10 µM | ~85% |

| 25 µM | ~70% |

| 50 µM | ~50% |

| Note: These are representative data and the actual cytotoxicity will vary depending on the cell line, incubation time, and specific experimental conditions. |

Conclusion

This compound represents a versatile and powerful tool for the intracellular delivery of a wide range of molecules. Its straightforward synthesis, selective conjugation chemistry, and efficient cell-penetrating properties make it an attractive candidate for applications in basic research, diagnostics, and therapeutic development. This guide provides the foundational knowledge and experimental protocols necessary for the successful implementation of this compound in your research endeavors. Further optimization of protocols for specific cell types and cargo molecules is encouraged to achieve maximal efficacy.

References

An In-depth Technical Guide to the Synthesis and Purification of Cys(Npys)-(Arg)9 Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the cell-penetrating peptide (CPP), Cys(Npys)-(Arg)9. This peptide, composed of nine L-arginine residues and a cysteine residue protected with a 3-nitro-2-pyridylsulfenyl (Npys) group, is a valuable tool for delivering a variety of cargo molecules into cells. The Npys group provides a reactive handle for facile conjugation to thiol-containing molecules, making it a versatile platform for drug delivery research.

This document outlines the chemical principles, detailed experimental protocols, and data analysis for the successful synthesis, purification, and characterization of this compound.

Overview of the Synthetic Strategy

The synthesis of this compound is best accomplished using a Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy. The Npys protecting group on the cysteine residue is sensitive to the basic conditions (piperidine treatment) used for Fmoc (9-fluorenylmethyloxycarbonyl) deprotection, making the Fmoc/tBu strategy unsuitable.

The Boc/Bzl strategy involves the sequential addition of Nα-Boc protected amino acids to a growing peptide chain anchored to a solid support. The side chains of the amino acids are protected with benzyl-based groups, which are stable to the acidic conditions used for Boc deprotection (trifluoroacetic acid). The synthesis culminates in the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups using a strong acid, typically anhydrous hydrogen fluoride (HF).

Data Presentation

Physicochemical Properties of this compound

| Property | Value |

| Sequence | This compound |

| Molecular Formula | C62H118N40O12S2 |

| Molecular Weight | 1680.01 g/mol |

| Purity (typical) | >95% (after purification) |

Typical Yields in Boc-SPPS of Arginine-Rich Peptides

| Step | Typical Yield | Factors Influencing Yield |

| Crude Peptide Synthesis | 50-70% | - Resin loading capacity- Coupling efficiency at each step- Steric hindrance from the growing peptide chain |

| Purification | 30-50% (of crude) | - Purity of the crude peptide- Efficiency of the HPLC separation- Handling losses during lyophilization |

| Overall Yield | 15-35% | - Cumulative effect of synthesis and purification steps |

Experimental Protocols

Boc-SPPS of this compound

This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale.

Materials:

-

Resin: Phenylacetamidomethyl (PAM) resin pre-loaded with Boc-Arg(Tos)-OH (0.5-0.8 mmol/g)

-

Amino Acids:

-

Boc-Arg(Tos)-OH

-

Boc-Cys(Npys)-OH

-

-

Coupling Reagents:

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and N,N-Diisopropylethylamine (DIEA)

-

-

Boc Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) with 0.5% dithiothreitol (DTE) as a scavenger.

-

Neutralization Solution: 10% DIEA in DCM

-

Solvents: DCM, N,N-Dimethylformamide (DMF), Isopropanol (IPA)

-

Washing Solvents: DCM, DMF, IPA

Protocol:

-

Resin Swelling: Swell the PAM-Arg(Tos) resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add the Boc deprotection solution and shake for 2 minutes.

-

Drain the solution.

-

Add fresh Boc deprotection solution and shake for 30 minutes.

-

Drain the solution and wash the resin with DCM (3x), IPA (2x), and DCM (3x).

-

-

Neutralization:

-

Add the neutralization solution and shake for 2 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin with DCM (5x).

-

-

Amino Acid Coupling (for the next 8 Arginine residues):

-

Dissolve Boc-Arg(Tos)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Add DCC (3 equivalents) dissolved in DCM.

-

Allow the activation to proceed for 10 minutes.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Monitor the coupling reaction using the ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Wash the resin with DMF (3x), DCM (3x), and IPA (3x).

-

-

Coupling of Boc-Cys(Npys)-OH:

-

Follow the same coupling procedure as for Boc-Arg(Tos)-OH, using Boc-Cys(Npys)-OH.

-

-

Final Boc Deprotection: After the final coupling step, perform a final Boc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the final peptide-resin with DCM (3x), DMF (3x), DCM (3x), and finally with methanol (3x). Dry the resin under vacuum.

Cleavage and Deprotection

Warning: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate safety equipment and by trained personnel only.

Materials:

-

HF Cleavage Apparatus

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers: Anisole, p-cresol, or a scavenger cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT). Due to the presence of the Npys group, scavengers that are strong reducing agents should be used with caution to avoid cleavage of the Npys group. A common scavenger for arginine-rich peptides is anisole.

-

Cold Diethyl Ether

Protocol:

-

Place the dried peptide-resin in the HF reaction vessel.

-

Add the scavenger (e.g., anisole, 1 mL per gram of resin).

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Carefully condense HF into the reaction vessel (approximately 10 mL per gram of resin).

-

Allow the reaction to stir at 0°C for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Wash the precipitate several times with cold diethyl ether to remove scavengers and other organic impurities.

-

Dry the crude peptide under vacuum.

Purification by Reverse-Phase HPLC

Materials:

-

Preparative RP-HPLC system with a UV detector

-

C18 HPLC column (preparative scale)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Crude peptide dissolved in Mobile Phase A

Protocol:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Filter the peptide solution to remove any particulates.

-

Equilibrate the C18 column with Mobile Phase A.

-

Inject the peptide solution onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient for this peptide would be from 5% to 45% B over 40 minutes.

-

Monitor the elution at 220 nm and 280 nm.

-

Collect fractions corresponding to the major peptide peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the fractions with the desired purity (>95%).

-

Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder. Due to the hygroscopic nature of arginine-rich peptides, proper lyophilization is crucial for long-term stability.[1][2]

Characterization

-

Analytical RP-HPLC: To determine the purity of the final product. The conditions are similar to the preparative HPLC but on an analytical scale.

-

Mass Spectrometry (ESI-MS): To confirm the molecular weight of the synthesized peptide. The expected monoisotopic mass should be observed.

Mandatory Visualizations

Boc-SPPS Workflow for this compound

Caption: Boc-SPPS workflow for this compound synthesis.

Cellular Uptake Pathway of Arginine-Rich CPPs

Caption: Cellular uptake of this compound via endocytosis.

References

- 1. Effects of Lyophilization of Arginine-rich Cell-penetrating Peptide-modified Extracellular Vesicles on Intracellular Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Lyophilization of Arginine-rich Cell-penetrating Peptide-modified Extracellular Vesicles on Intracellular Delivery | Anticancer Research [ar.iiarjournals.org]

An In-depth Technical Guide to the Mechanism of Action of Cys(Npys)-(Arg)9 Cell-Penetrating Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cys(Npys)-(Arg)9 peptide is a potent cell-penetrating peptide (CPP) that has garnered significant interest in the field of drug delivery. Its unique composition, featuring a poly-arginine tract for cell penetration and a chemically active Npys-cysteine residue for cargo attachment, allows for the efficient intracellular delivery of a wide range of therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its cellular uptake pathways, cargo conjugation and release strategies, and the experimental methodologies used to elucidate these processes.

Core Mechanism: A Dual-Pronged Approach to Intracellular Delivery

The this compound peptide is comprised of nine D-arginine residues and an N-terminally located cysteine residue modified with a 3-nitro-2-pyridinesulfenyl (Npys) group.[1][2][3] The poly-arginine sequence is the primary driver of cell penetration, while the Cys(Npys) group serves as a versatile handle for the covalent attachment of cargo molecules via a disulfide bond.[4][5][6]

The mechanism of action of this compound can be dissected into three key stages:

-

Cargo Conjugation: The Npys group on the cysteine residue readily reacts with a free thiol group on a cargo molecule (e.g., a protein, peptide, or siRNA modified with a cysteine) to form a stable disulfide bond.[3][4][5] This thiol-disulfide exchange reaction is highly efficient and chemoselective.[7]

-

Cellular Uptake: The cationic poly-arginine tail facilitates the translocation of the peptide-cargo conjugate across the cell membrane. This process is understood to occur through two primary pathways: direct translocation and endocytosis.[8][9] The prevailing pathway is often dependent on factors such as peptide concentration and the nature of the conjugated cargo.[10]

-

Intracellular Cargo Release: Once inside the cell, the disulfide bond linking the cargo to the this compound peptide is cleaved in the reducing environment of the cytoplasm.[4][5] This intracellular reduction releases the unmodified, active cargo to exert its biological function.

Cellular Uptake Pathways: Direct Translocation and Endocytosis

The entry of arginine-rich CPPs like (Arg)9 into cells is a multifaceted process involving both direct passage through the plasma membrane and uptake via endocytic vesicles.[8][9][10]

Direct Translocation

Direct translocation is an energy-independent process where the peptide directly penetrates the lipid bilayer of the cell membrane.[11] The positively charged guanidinium groups of the arginine residues are thought to interact with negatively charged components of the cell surface, such as heparan sulfate proteoglycans and phospholipids.[10][12] This interaction is believed to induce transient membrane perturbations, such as the formation of pores or inverted micelles, allowing the peptide and its cargo to enter the cytoplasm directly.[13][14] The membrane potential also plays a role in driving this translocation process.[13]

Endocytosis

Endocytosis is an energy-dependent process where the cell membrane engulfs the peptide-cargo conjugate, forming an intracellular vesicle called an endosome.[8][10] For arginine-rich CPPs, several endocytic pathways have been implicated, including:

-

Macropinocytosis: A non-specific process involving the formation of large vesicles.[8][10]

-

Clathrin-Mediated Endocytosis: A receptor-mediated pathway involving the coat protein clathrin.[8][10]

-

Caveolae-Mediated Endocytosis: A lipid raft-dependent pathway involving the protein caveolin.[8][10]

A significant hurdle for cargo delivered via endocytosis is the need to escape the endosome before it fuses with lysosomes, where the cargo would be degraded.[15][16][17] The exact mechanisms of endosomal escape for arginine-rich CPPs are still under investigation but are thought to involve interactions with the endosomal membrane, leading to its disruption.[16][18]

Quantitative Data on Cellular Uptake

While specific quantitative uptake data for this compound is not extensively published in a comparative format, the following table summarizes the types of quantitative metrics typically gathered in studies of arginine-rich CPPs. These values are influenced by experimental conditions such as cell type, peptide concentration, incubation time, and the nature of the cargo.

| Parameter | Typical Range/Value | Method of Quantification | Key Considerations |

| Uptake Efficiency (% of positive cells) | 50-95% | Flow Cytometry | Distinguishes between cells that have taken up the peptide and those that have not. |

| Mean Fluorescence Intensity (arbitrary units) | Varies | Flow Cytometry, Fluorescence Microscopy | Provides a relative measure of the amount of peptide per cell. |

| Intracellular Concentration (µM or fmol/cell) | Low µM range | MALDI-TOF Mass Spectrometry, Fluorescence Correlation Spectroscopy | Provides an absolute quantification of internalized peptide. |

| Uptake Kinetics (t1/2) | Minutes to hours | Real-time fluorescence microscopy, Kinetic flow cytometry | Determines the rate of cellular internalization.[19][20] |

| Endosomal Escape Efficiency (%) | 10-40% | Co-localization studies with endosomal markers, Functional assays | A critical parameter for the delivery of active cargo to the cytoplasm. |

Experimental Protocols

Protocol 1: Quantification of Cellular Uptake using MALDI-TOF Mass Spectrometry

This protocol provides a method for the absolute quantification of internalized this compound.[21][22][23]

Materials:

-

This compound peptide

-

Stable isotope-labeled this compound (internal standard)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell lysis buffer (e.g., RIPA buffer)

-

MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid)

-

MALDI-TOF mass spectrometer

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and culture until they reach the desired confluency.

-

Peptide Incubation: Remove the culture medium and incubate the cells with a known concentration of this compound in serum-free medium for the desired time at 37°C.

-

Washing: Aspirate the peptide solution and wash the cells three times with cold PBS to remove non-internalized peptide.

-

Cell Detachment: Add trypsin-EDTA to detach the cells from the plate.

-

Cell Lysis: Pellet the cells by centrifugation, remove the supernatant, and add a known amount of the stable isotope-labeled internal standard. Lyse the cells by adding cell lysis buffer.

-

Sample Preparation: Centrifuge the cell lysate to pellet cellular debris. Mix the supernatant with the MALDI matrix solution.

-

MALDI-TOF Analysis: Spot the mixture onto a MALDI target plate and allow it to dry. Analyze the sample using a MALDI-TOF mass spectrometer.

-

Quantification: Determine the ratio of the signal intensity of the analyte (this compound) to the internal standard. Calculate the absolute amount of internalized peptide based on the known amount of the added internal standard.

Protocol 2: Thiol-Disulfide Exchange Reaction for Cargo Conjugation

This protocol describes the conjugation of a thiol-containing cargo to this compound.[7][24][25]

Materials:

-

This compound peptide

-

Thiol-containing cargo molecule

-

Reaction buffer (e.g., PBS or Tris buffer, pH 7-8)

-

Size-exclusion chromatography or dialysis equipment for purification

Procedure:

-

Dissolution: Dissolve the this compound peptide and the thiol-containing cargo in the reaction buffer.

-

Reaction: Mix the peptide and cargo solutions at a desired molar ratio (e.g., 1:1 or with a slight excess of the peptide). Allow the reaction to proceed at room temperature for 1-2 hours.

-

Monitoring (Optional): The reaction can be monitored by observing the release of the 3-nitro-2-thiopyridone byproduct, which absorbs light at 386 nm.

-

Purification: Purify the resulting peptide-cargo conjugate from unreacted starting materials and the byproduct using size-exclusion chromatography or dialysis.

-

Characterization: Confirm the formation of the conjugate by techniques such as mass spectrometry or SDS-PAGE.

Visualizations

Caption: Cargo conjugation and intracellular release workflow.

Caption: Cellular uptake pathways of this compound.

Caption: General experimental workflow for studying CPP uptake.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cys (Npys)-(Arg)9 - CD Bioparticles [cd-bioparticles.net]

- 3. This compound - Creative Peptides [creative-peptides.com]

- 4. innopep.com [innopep.com]

- 5. This compound - 1 mg, Unconjugated, 1680, 1 mg | Labscoop [labscoop.com]

- 6. lifetein.com [lifetein.com]

- 7. digital.csic.es [digital.csic.es]

- 8. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current Understanding of Direct Translocation of Arginine-Rich Cell-Penetrating Peptides and Its Internalization Mechanisms [jstage.jst.go.jp]

- 10. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems [mdpi.com]

- 11. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Roles of Arginine and Lysine Residues in the Translocation of a Cell-Penetrating Peptide from 13C, 31P and 19F Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Delivery of Macromolecules Using Arginine-Rich Cell-Penetrating Peptides: Ways to Overcome Endosomal Entrapment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Unlocking endosomal entrapment with supercharged arginine-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos | PLOS One [journals.plos.org]

- 20. researchgate.net [researchgate.net]

- 21. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 23. researchgate.net [researchgate.net]

- 24. Thiol--Disulfide Exchange Reactions in the Mammalian Extracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the role of the Npys group in Cys(Npys)-(Arg)9

An In-depth Technical Guide to the Role of the Npys Group in Cys(Npys)-(Arg)9

For Researchers, Scientists, and Drug Development Professionals

The conjugation of therapeutic molecules to cell-penetrating peptides (CPPs) is a promising strategy for enhancing their intracellular delivery. Among the various CPPs, the nona-arginine peptide, (Arg)9, has demonstrated exceptional efficiency in traversing cellular membranes. The this compound construct incorporates a cysteine residue activated with a 3-nitro-2-pyridinesulfenyl (Npys) group, providing a versatile platform for the site-specific conjugation of cargo molecules via a cleavable disulfide bond. This technical guide elucidates the distinct roles of the Npys group and the (Arg)9 moiety, details the mechanisms of cellular uptake, provides comprehensive experimental protocols for synthesis, conjugation, and analysis, and presents a framework for the quantitative assessment of its efficacy.

The Dual Roles of the Core Components

The efficacy of this compound as a delivery vehicle stems from the synergistic functions of its two key components: the (Arg)9 peptide for cell penetration and the Npys-activated cysteine for cargo attachment and release.

The (Arg)9 Peptide: A Potent Cell-Penetrating Moiety

The (Arg)9 peptide is a member of the arginine-rich family of CPPs, which are known for their ability to facilitate the cellular uptake of a wide range of cargo molecules, from small molecules to large proteins and nucleic acids.[1] The guanidinium headgroup of the arginine residues plays a crucial role in the initial interaction with the cell surface.[1] These positively charged groups engage in electrostatic interactions with negatively charged components of the plasma membrane, such as heparan sulfate proteoglycans.[2][3] This interaction is believed to concentrate the peptide-cargo conjugate on the cell surface, thereby promoting its internalization.[2]

The precise mechanism of uptake for arginine-rich CPPs is a subject of ongoing research but is generally understood to involve two main pathways: direct translocation across the plasma membrane and endocytosis.[1][4] The pathway utilized can depend on several factors, including the nature of the cargo, the concentration of the peptide, and the cell type.[4]

The Npys Group: A Versatile Tool for Bioconjugation

The 3-nitro-2-pyridinesulfenyl (Npys) group serves a dual purpose in the this compound construct. During solid-phase peptide synthesis, the Npys group acts as a protecting group for the thiol side chain of cysteine.[5] More critically, in the final peptide, it functions as an activating group for disulfide bond formation. The S-Npys group is highly reactive towards free thiols, such as those found on cysteine residues of proteins or other cargo molecules.[6][7] This reaction proceeds under mild conditions and results in the formation of a stable, yet reducible, disulfide bond, covalently linking the cargo to the (Arg)9 peptide.[6][7]

The disulfide linkage is key to the intracellular release of the cargo. The reducing environment of the cytoplasm, maintained by enzymes such as glutathione reductase, readily cleaves the disulfide bond, liberating the cargo from the CPP.[7][8] This ensures that the therapeutic or diagnostic agent is delivered to its site of action in its active form.

Cellular Uptake and Intracellular Fate

The journey of the this compound-cargo conjugate into the cell is a multi-step process, beginning with its interaction with the cell surface and culminating in the release of the cargo into the cytoplasm.

Initial Cell Surface Interactions

The initial binding of the positively charged (Arg)9 peptide to the negatively charged cell surface is a critical first step. This interaction is primarily mediated by electrostatic attraction to heparan sulfate proteoglycans.

Internalization Pathways

Following cell surface binding, the conjugate is internalized through one or more pathways:

-

Direct Penetration: In this energy-independent process, the peptide is proposed to directly cross the lipid bilayer.

-

Endocytosis: This is an energy-dependent process involving the engulfment of the peptide-cargo conjugate into vesicles. The most relevant endocytic pathway for arginine-rich CPPs is thought to be macropinocytosis.[2]

Once inside endosomes, the conjugate must escape into the cytoplasm to release its cargo. This endosomal escape is a significant barrier to efficient delivery.

Experimental Protocols

The following section provides detailed methodologies for the synthesis, conjugation, and evaluation of this compound.

Synthesis of this compound

This protocol outlines the solid-phase peptide synthesis of this compound using Fmoc chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Cys(Npys)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Diethyl ether

Procedure:

-

Swell the Rink Amide resin in DMF.

-

Remove the Fmoc protecting group with 20% piperidine in DMF.

-

Couple the first amino acid, Fmoc-Arg(Pbf)-OH, using DIC and Oxyma Pure in DMF.

-

Repeat the deprotection and coupling steps for the remaining eight arginine residues.

-

Couple the final amino acid, Fmoc-Cys(Npys)-OH.

-

Wash the resin extensively with DMF and DCM.

-

Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/H2O/EDT (94:1:2.5:2.5).

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the peptide by mass spectrometry.

Conjugation of a Thiol-Containing Cargo to this compound

This protocol describes the formation of a disulfide bond between this compound and a cargo molecule containing a free thiol group.

Materials:

-

Purified this compound

-

Thiol-containing cargo molecule (e.g., a cysteine-containing protein)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography column

Procedure:

-

Dissolve the this compound and the cargo molecule in PBS.

-

Mix the two components at a desired molar ratio (e.g., 10:1 peptide to cargo).

-

Allow the reaction to proceed at room temperature for 1-2 hours.

-

Monitor the reaction by RP-HPLC or SDS-PAGE.

-

Purify the conjugate from unreacted peptide and cargo using size-exclusion chromatography.

-

Characterize the final conjugate by mass spectrometry.

Cellular Uptake and Endosomal Escape Assays

These assays are designed to quantify the efficiency of cellular uptake and subsequent release of the cargo from endosomes.

3.3.1. Macropinocytosis Inhibition Assay

This assay determines the contribution of macropinocytosis to the uptake of the conjugate.

Materials:

-

Cells of interest (e.g., HeLa cells)

-

Fluorescently labeled this compound-cargo conjugate

-

Macropinocytosis inhibitor (e.g., 5-(N-ethyl-N-isopropyl)amiloride - EIPA)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Plate cells in a suitable format (e.g., 96-well plate).

-

Pre-treat the cells with a macropinocytosis inhibitor (e.g., 50 µM EIPA) for 30 minutes.

-

Add the fluorescently labeled conjugate to the cells and incubate for a defined period (e.g., 1-4 hours).

-

Wash the cells to remove extracellular conjugate.

-

Quantify the intracellular fluorescence using a microscope or flow cytometer.

-

Compare the fluorescence intensity in inhibitor-treated cells to untreated controls.

3.3.2. Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay

This assay provides a quantitative measure of endosomal escape.

Materials:

-

Cells stably expressing a large fragment of a split luciferase (LgBiT) in the cytosol.

-

This compound conjugated to a small, complementary luciferase fragment (HiBiT).

-

Luciferase substrate.

-

Luminometer.

Procedure:

-

Treat the LgBiT-expressing cells with the this compound-HiBiT conjugate.

-

At various time points, measure the luminescence generated upon the addition of the luciferase substrate.

-

Luminescence is only produced when the HiBiT peptide escapes the endosome and binds to the cytosolic LgBiT.

-

To determine the total cellular uptake, lyse a parallel set of treated cells to allow for the interaction of all internalized HiBiT with LgBiT.

-

The endosomal escape efficiency can be calculated as the ratio of the luminescence in intact cells to that in lysed cells.

Quantitative Data Presentation

The following tables provide a template for the presentation of quantitative data obtained from the aforementioned assays.

Table 1: Cellular Uptake of this compound-Cargo Conjugate

| Cell Line | Concentration (µM) | Incubation Time (h) | Uptake Efficiency (%) |

| HeLa | 1 | 1 | Data |

| HeLa | 5 | 1 | Data |

| HEK293 | 1 | 1 | Data |

| HEK293 | 5 | 1 | Data |

Table 2: Inhibition of Cellular Uptake by Endocytosis Inhibitors

| Inhibitor (Concentration) | Uptake Inhibition (%) |

| EIPA (50 µM) | Data |

| Chlorpromazine (30 µM) | Data |

| Genistein (200 µM) | Data |

Table 3: Endosomal Escape Efficiency (SLEEQ Assay)

| Cell Line | Conjugate Concentration (µM) | Endosomal Escape Efficiency (%) |

| HeLa | 1 | Data |

| HEK293 | 1 | Data |

Visualizing Key Processes

Diagrams generated using Graphviz provide a clear visual representation of the key chemical and biological processes involved.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Nanoscopy for endosomal escape quantification - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 4. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cys(Npys)-(D-Arg)9 - 1 mg [anaspec.com]

- 6. Determining the macropinocytic index of cancer cells through a quantitative image-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determining the macropinocytic index of cells through a quantitative image-based assay | Springer Nature Experiments [experiments.springernature.com]

- 8. This compound - 1 mg, Unconjugated, 1680, 1 mg | Labscoop [labscoop.com]

A Technical Guide to Cys(Npys)-(Arg)9: A Comparative Analysis of D-arginine and L-arginine Isoforms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell-penetrating peptides (CPPs) represent a promising frontier in drug delivery, capable of transporting a diverse range of therapeutic cargo across the cellular membrane. Among the most effective CPPs are the arginine-rich sequences, with the nona-arginine (Arg)9 peptide being a prominent example. The strategic addition of a Cys(Npys) (3-nitro-2-pyridinesulfenyl-activated cysteine) residue provides a valuable tool for cargo conjugation through a reducible disulfide bond, enabling intracellular release. This technical guide provides an in-depth comparison of the D-arginine and L-arginine isoforms of Cys(Npys)-(Arg)9. It consolidates quantitative data on their cellular uptake, proteolytic stability, and cytotoxicity, offering detailed experimental protocols for their evaluation. Furthermore, this guide employs visualizations to elucidate key signaling pathways and experimental workflows, serving as a comprehensive resource for researchers in the field of peptide-based drug delivery.

Introduction: The Significance of Chirality in Cell-Penetrating Peptides

The this compound peptide is a potent cell-penetrating peptide composed of nine arginine residues and an N-terminal cysteine modified with a 3-nitro-2-pyridinesulfenyl (Npys) group.[1][2] This Npys modification facilitates the covalent attachment of thiol-containing cargo molecules, such as proteins or small molecules, via a disulfide bridge.[1][2] This bond is designed to be cleaved within the reducing environment of the cell, releasing the cargo.

A critical consideration in the design and application of peptide-based therapeutics is the stereochemistry of their constituent amino acids. The use of naturally occurring L-amino acids versus their non-natural D-enantiomers can profoundly impact the peptide's biological activity, stability, and cellular interactions. While L-arginine is the naturally occurring isoform, peptides synthesized with D-arginine often exhibit enhanced resistance to enzymatic degradation.[3] This guide explores the functional consequences of this chiral distinction in the context of the this compound carrier peptide.

Comparative Efficacy of D-arginine vs. L-arginine Isoforms

The choice between D- and L-arginine in the (Arg)9 backbone influences two key performance parameters: cellular uptake efficiency and proteolytic stability.

Cellular Uptake

The cellular entry of arginine-rich CPPs is a multi-step process initiated by electrostatic interactions with negatively charged heparan sulfate proteoglycans on the cell surface, followed primarily by endocytosis.[4] Direct translocation across the plasma membrane has also been proposed as a potential mechanism.[5]

The chirality of the arginine residues can influence the efficiency of these uptake pathways, and the effect appears to be cell-type dependent. Some studies have reported that cationic L-CPPs are taken up more efficiently than their D-counterparts in certain cell lines like MC57 fibrosarcoma and HeLa cells.[5][6] Conversely, other research suggests that the enhanced proteolytic stability of D-isoforms can lead to higher overall intracellular accumulation in some contexts. For instance, D-oligoarginines have demonstrated higher penetration ability than their L-counterparts in various cell types, a difference that may be attributed to the proteolytic activity at the cell surface.

Table 1: Quantitative Comparison of Cellular Uptake

| Parameter | D-Nona-arginine (r9) | L-Nona-arginine (R9) | Cell Lines | Key Findings | Reference |

| Uptake Efficiency | Lower | Higher | MC57 fibrosarcoma, HeLa | L-isoform showed more efficient uptake. | [5][6] |

| Uptake Efficiency | No significant difference | No significant difference | Jurkat T leukemia | Chirality did not impact uptake in this cell line. | [6] |

| Cytosolic Localization | Concentration-dependent increase | Lower at equivalent concentrations | Jurkat leukemia | D-isoforms showed enhanced cellular uptake. |

Note: The data presented is for the nona-arginine (R9/r9) backbone, as direct comparative studies on the Cys(Npys)-modified variants are limited.

Proteolytic Stability

A major hurdle for the in vivo application of peptide-based therapeutics is their susceptibility to degradation by proteases present in serum and within cells. The substitution of natural L-amino acids with their D-enantiomers is a well-established strategy to enhance peptide stability, as D-amino acids are not recognized by most endogenous proteases. This increased stability can lead to a longer biological half-life and sustained therapeutic effect.

Table 2: Proteolytic Stability of D- vs. L-arginine Peptides

| Assay | D-arginine Isoform | L-arginine Isoform | Conditions | Key Findings | Reference |

| Serum Stability | High | Low | Incubation in human serum | D-amino acid substitution significantly improves protease resistance. | [7] |

| Protease Resistance | High | Low | Trypsin digestion | D-isoforms are resistant to enzymatic degradation. |

Cytotoxicity Profile

The cytotoxicity of CPPs is a critical consideration for their therapeutic application. High concentrations of polyarginine peptides can lead to membrane disruption and cell death.[8] The cytotoxicity can also be influenced by the length of the peptide and any modifications.[9] While some studies suggest that low molecular weight polyarginines exhibit negligible cytotoxicity, it is essential to empirically determine the toxicity profile for each specific peptide and cell type.[8] The incorporation of D-arginine has been reported in some cases to reduce cytotoxicity compared to the L-isoform.[6]

Table 3: Cytotoxicity Data for Polyarginine Peptides

| Peptide | Concentration | Cell Line | Viability (%) | Assay | Reference |

| Dodecanoyl-[R5] | 25 µM | CCRF-CEM | ~80% | MTT | [9] |

| Dodecanoyl-(R5) | 100 µM | CCRF-CEM | >80% | MTT | [9] |

| Polyarginine 9 (R9) | up to 5 mg/ml | A549 | No significant toxicity | Not specified | [8] |

Note: The data presented is for various polyarginine peptides and is intended to be illustrative. Specific cytotoxicity should be determined for this compound isoforms.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to compare the D- and L-arginine isoforms of this compound.

Peptide Synthesis and Cys(Npys) Modification

Objective: To synthesize the (Arg)9 peptide with either D- or L-arginine and introduce the N-terminal Cys(Npys) modification.

Methodology:

-

Solid-Phase Peptide Synthesis (SPPS): The nona-arginine peptide is synthesized on a solid support resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. For the D-isoform, Fmoc-D-Arg(Pbf)-OH is used, and for the L-isoform, Fmoc-L-Arg(Pbf)-OH is used. The final amino acid coupled is Fmoc-Cys(Trt)-OH.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).[10]

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Npys Activation: The purified Cys-(Arg)9 peptide is dissolved in a suitable buffer and reacted with 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) to form the this compound peptide.[10]

-

Final Purification and Characterization: The final product is purified by RP-HPLC and its identity and purity are confirmed by mass spectrometry.

Cellular Uptake Quantification by Flow Cytometry

Objective: To quantitatively measure the intracellular accumulation of fluorescently labeled D- and L-isoforms of this compound.

Methodology:

-

Peptide Labeling: Covalently attach a fluorophore (e.g., fluorescein or TAMRA) to the peptide. This is often done at the N-terminus or on a lysine residue if incorporated into the sequence.

-

Cell Culture: Seed cells (e.g., HeLa, A549) in 24-well plates and culture until they reach approximately 80% confluency.

-

Peptide Incubation: Treat the cells with varying concentrations of the fluorescently labeled D- and L-isoforms for a defined period (e.g., 1-4 hours) at 37°C.[11]

-

Cell Harvesting: Wash the cells with PBS to remove non-adherent peptide. Detach the cells using trypsin-EDTA. The trypsin treatment also helps to remove membrane-bound, non-internalized peptide.[12]

-

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The mean fluorescence intensity of the cell population is proportional to the amount of internalized peptide.[13]

-

Data Analysis: Compare the mean fluorescence intensities of cells treated with the D- and L-isoforms to determine the relative uptake efficiency.

Cellular Localization by Confocal Microscopy

Objective: To visualize the intracellular distribution of the D- and L-isoforms.

Methodology:

-

Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.

-

Peptide Incubation: Treat the cells with fluorescently labeled D- and L-isoforms as described for flow cytometry.[14]

-

Staining: After incubation, wash the cells with PBS. Stain the nuclei with a suitable dye (e.g., DAPI or Hoechst) and, if desired, the cell membrane with a fluorescent marker (e.g., Wheat Germ Agglutinin).[14]

-

Imaging: Acquire images using a confocal laser scanning microscope. Z-stack images can be acquired to reconstruct the 3D distribution of the peptide within the cells.[15]

-

Image Analysis: Analyze the images to determine the subcellular localization of the peptides (e.g., cytoplasm, nucleus, endosomes).

Proteolytic Stability Assay

Objective: To assess the stability of the D- and L-isoforms in the presence of proteases or serum.

Methodology:

-

Incubation: Incubate a known concentration of the D- and L-isoforms in human serum or a solution of a specific protease (e.g., trypsin) at 37°C.[16]

-

Time-course Sampling: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Reaction Quenching: Stop the proteolytic degradation by adding a quenching agent, such as trichloroacetic acid (TCA), to precipitate the serum proteins.[17]

-

Sample Preparation: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant containing the peptide fragments.

-

RP-HPLC Analysis: Analyze the supernatant by RP-HPLC. The degradation of the parent peptide is monitored by the decrease in the area of its corresponding peak over time.[18]

-

Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the half-life of each isoform.

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the effect of the D- and L-isoforms on cell viability.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]

-

Peptide Treatment: Treat the cells with a range of concentrations of the D- and L-isoforms for a specified duration (e.g., 24 or 48 hours).[1]

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to untreated control cells.

Visualizing Key Processes and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key experimental workflows and biological pathways.

Figure 1: Workflow for the comparative analysis of this compound isoforms.

Figure 2: Cellular uptake mechanisms of arginine-rich CPPs.

Figure 3: Intracellular release of cargo from this compound.

Conclusion

The choice between D- and L-arginine isoforms of this compound presents a trade-off between cellular uptake efficiency and proteolytic stability. While the L-arginine version may exhibit faster uptake in certain cell types, the D-arginine counterpart offers superior resistance to enzymatic degradation, a crucial attribute for in vivo applications. The optimal choice will therefore depend on the specific application, the nature of the cargo, and the biological system under investigation. This guide provides the foundational knowledge and experimental framework necessary for researchers to make an informed decision and to rigorously evaluate these promising drug delivery vectors. The detailed protocols and comparative data herein serve as a valuable resource for the rational design and development of next-generation CPP-based therapeutics.

References

- 1. Cytotoxicity and Immunogenicity Evaluation of Synthetic Cell-penetrating Peptides for Methotrexate Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species [mdpi.com]

- 4. Nona-Arginine Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Polyarginine Molecular Weight Determines Transfection Efficiency of Calcium Condensed Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Establishment of One-Pot Disulfide-Driven Cyclic Peptide Synthesis with a 3-Nitro-2-pyridinesulfenate [jstage.jst.go.jp]

- 11. Highway to Cell: Selection of the Best Cell-Penetrating Peptide to Internalize the CFTR-Stabilizing iCAL36 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]

- 16. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Biophysical Properties of Cys(Npys)-(Arg)9: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cys(Npys)-(Arg)9 is a chemically modified cell-penetrating peptide (CPP) designed for the efficient intracellular delivery of various cargo molecules. It is composed of a poly-arginine backbone of nine D-arginine residues, which is responsible for its cell-penetrating properties, and an N-terminally activated cysteine residue, Cys(Npys). The 3-nitro-2-pyridinesulfenyl (Npys) group on the cysteine enables a selective reaction with a free thiol group on a cargo molecule, forming a disulfide bond. This conjugation strategy allows for the covalent attachment of therapeutics or probes for targeted intracellular delivery.[1][2][3][4][5] This guide provides a comprehensive overview of the known biophysical properties of the nona-arginine (R9) core of this peptide, outlines key experimental protocols for its characterization, and presents visual workflows for understanding its mechanism of action.

Note: Specific quantitative biophysical data for the this compound variant is limited in publicly available literature. The data and protocols presented here are primarily based on studies of the closely related nona-arginine (R9) peptide. The Cys(Npys) modification may influence these properties.

Data Presentation: Biophysical Properties of Nona-arginine (R9)

| Biophysical Property | Typical Value/Characteristic | Key References |

| Cellular Uptake Efficiency | High, concentration and cell-type dependent. Generally more efficient than shorter oligoarginines.[6] | [6][7] |

| Primary Uptake Mechanism | Endocytosis (macropinocytosis, clathrin-mediated, and caveolae-dependent).[7][8] | [7][8] |

| Secondary Uptake Mechanism | Direct translocation, more prevalent at higher concentrations (≥10-20 µM).[7] | [7] |

| Cytotoxicity | Generally low at concentrations effective for cargo delivery. Cytotoxicity observed at higher concentrations (>1 nmol for microspore cells).[2] | [2] |

| Serum Stability | D-arginine isoforms (as in Cys(Npys)-(D-Arg)9) exhibit high resistance to proteases and thus have a longer half-life in serum compared to L-arginine counterparts. | [7] |

| Solubility | Soluble in water. For higher concentrations, organic solvents like acetonitrile or DMSO may be required.[4][9] | [4][9] |

Mechanism of Cellular Uptake

The cellular uptake of nona-arginine peptides is a multi-faceted process, primarily driven by endocytosis.[7][8] At lower concentrations, the peptide interacts with negatively charged heparan sulfate proteoglycans on the cell surface, which triggers its internalization through various endocytic pathways.[8] At higher concentrations, direct translocation across the plasma membrane has been observed.[7]

Experimental Protocols

Detailed below are representative protocols for the biophysical characterization of this compound. These are generalized methods and may require optimization for specific cell types and experimental conditions.

Quantification of Cellular Uptake by Flow Cytometry

This protocol allows for the quantitative analysis of peptide internalization into a cell population.

References

- 1. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cys(Npys)-(D-Arg)9 - 1 mg [anaspec.com]

- 4. This compound - Creative Peptides [creative-peptides.com]

- 5. lifetein.com [lifetein.com]

- 6. Analysis of oligo-arginine cell-permeable peptides uptake by prostate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Cellular Uptake Pathways of Arginine-Rich Cell-Penetrating Peptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanisms governing the cellular internalization of arginine-rich cell-penetrating peptides (CPPs), a critical class of vectors for intracellular drug delivery. Arginine-rich CPPs, such as the HIV-1 Tat peptide and oligoarginines, are renowned for their ability to traverse cellular membranes and deliver a wide array of cargo molecules into cells.[1][2][3] Understanding the intricate pathways of their uptake is paramount for the rational design of more efficient and targeted therapeutic delivery systems.

Core Cellular Uptake Mechanisms

The cellular entry of arginine-rich CPPs is primarily mediated by two distinct pathways: direct translocation across the plasma membrane and endocytosis . The predominance of one pathway over the other is influenced by several factors, including the CPP's concentration, the nature and size of the cargo, and the specific cell type.[1][4]

Direct Translocation

Direct translocation is an energy-independent process where the CPP moves directly across the lipid bilayer of the cell membrane into the cytoplasm.[5] This mechanism is more prevalent at higher CPP concentrations.[4] The initial interaction is driven by the electrostatic attraction between the positively charged guanidinium groups of the arginine residues and the negatively charged components of the cell surface, such as heparan sulfate proteoglycans (HSPGs).[6] Following this initial binding, the peptide is thought to induce transient pores or destabilize the membrane, allowing for its passage into the cytosol.[5]

Endocytosis

Endocytosis is an energy-dependent process and the major route of uptake at lower CPP concentrations.[3][7] This pathway involves the engulfment of the CPP and its cargo by the cell membrane, leading to the formation of intracellular vesicles. Several endocytic routes have been implicated in the uptake of arginine-rich CPPs:

-

Macropinocytosis: This is a prominent pathway for many arginine-rich CPPs. It is a form of fluid-phase endocytosis characterized by the formation of large, irregular vesicles called macropinosomes.[8] The process is initiated by the binding of CPPs to HSPGs, which triggers a signaling cascade involving the activation of the small GTPase Rac1 and subsequent actin cytoskeleton rearrangement.[6][9]

-

Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane that invaginate to form vesicles.[7]

-

Caveolae-Mediated Endocytosis: This process is characterized by the involvement of small, flask-shaped invaginations of the plasma membrane called caveolae.

It is important to note that these pathways are not mutually exclusive, and multiple endocytic routes can be simultaneously active for the uptake of a single type of CPP.[3]

Quantitative Analysis of Cellular Uptake

The efficiency of cellular uptake of arginine-rich CPPs can be quantified using various techniques. Below are tables summarizing quantitative data for some of the most studied arginine-rich CPPs.

| CPP Sequence | Cell Line | Concentration (µM) | Incubation Time | Uptake Efficiency (Relative to Control/Standard) | Reference |

| Tat (48-60) | HeLa | 10 | 1 hour | Standard for comparison | [10] |

| Tat (48-60) | Jurkat | 10 | various | Time-dependent increase | [11] |

| R9 | HeLa | 1 | 2, 6, 24 hours | Time-dependent variation | [12] |

| R9 | Prostate cells | 5 | 30 minutes | ~57-80% of R11 uptake | [13] |

| R11 | Prostate cells | 5 | 30 minutes | Highest uptake among R9, R11, R13 | [13][14] |

| R13 | Prostate cells | 5 | 30 minutes | ~4-15% of R11 uptake | [13] |

| R8 | Keratocytes | Not specified | Not specified | Calculated uptake: 58.2 nM | [15] |

| R9 | Keratocytes | Not specified | Not specified | Calculated uptake: 62.7 nM | [15] |

| R12 | Keratocytes | Not specified | Not specified | Calculated uptake: 48.9 nM | [15] |

| Penetratin | P. falciparum | 1 | 3 hours | Significantly greater than F-My1 | [16] |

| R8 | P. falciparum | 1 | 3 hours | Significantly greater than F-My1 | [16] |

| CPP | Cell Line | IC50 / EC50 (µM) | Notes | Reference |

| Tat | - | CP50: 3.1 | CP50 is the concentration for 50% cell penetration. | [17] |

| Penetratin | - | CP50: 0.82 | CP50 is the concentration for 50% cell penetration. | [17] |

| Nona-arginine (R9) | - | CP50: 0.3 | CP50 is the concentration for 50% cell penetration. | [17] |

Signaling Pathways

The induction of macropinocytosis by arginine-rich CPPs is a well-characterized signaling event. The following diagram illustrates the key steps in this pathway.

Caption: Signaling pathway for arginine-rich CPP-induced macropinocytosis.

Experimental Protocols

A variety of experimental techniques are employed to investigate the cellular uptake mechanisms of arginine-rich CPPs. Detailed methodologies for key experiments are provided below.

Experimental Workflow for Studying CPP Uptake

Caption: General experimental workflow for studying CPP cellular uptake.

Quantitative Fluorescence Microscopy

This method allows for the visualization of CPP localization within cells and a semi-quantitative analysis of uptake.

Materials:

-

Fluorescently labeled CPP (e.g., FITC-Tat)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation (optional)

-

Nuclear stain (e.g., DAPI or Hoechst)

-

Confocal microscope

Procedure:

-

Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

-

Prepare a working solution of the fluorescently labeled CPP in cell culture medium at the desired concentration.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the CPP solution to the cells and incubate for the desired time at 37°C.

-

After incubation, remove the CPP solution and wash the cells three times with cold PBS to remove unbound peptide.

-

(Optional) For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash three times with PBS.

-

Add a nuclear stain, such as DAPI, and incubate for 5-10 minutes.

-

Wash the cells with PBS and add fresh medium or mounting medium.

-

Image the cells using a confocal microscope. Acquire images in the appropriate channels for the CPP's fluorophore and the nuclear stain.

-

Analyze the images to determine the subcellular localization of the CPP. For quantitative analysis, measure the fluorescence intensity per cell using image analysis software.[1]

Flow Cytometry for Quantitative Uptake Analysis

Flow cytometry provides a high-throughput method to quantify the amount of fluorescently labeled CPP taken up by a large population of cells.[3][18]

Materials:

-

Fluorescently labeled CPP

-

Cell culture medium

-

PBS

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Culture cells in multi-well plates to the desired confluency.

-

Treat the cells with the fluorescently labeled CPP at various concentrations and for different time points.

-

After incubation, wash the cells twice with cold PBS.

-

To remove non-internalized, surface-bound CPPs, treat the cells with trypsin-EDTA for a short period (e.g., 5-10 minutes) to detach the cells and cleave extracellular peptides.[3]

-

Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.

-

Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold PBS or flow cytometry buffer.

-

Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.

-

Gate on the live cell population and quantify the mean fluorescence intensity, which is proportional to the amount of internalized CPP.

Endocytosis Inhibition Assay

This assay helps to elucidate the specific endocytic pathways involved in CPP uptake by using pharmacological inhibitors.[3][19]

Materials:

-

Fluorescently labeled CPP

-

Cell culture medium

-

Endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolae-mediated endocytosis, amiloride or EIPA for macropinocytosis)

-

Control vehicle (e.g., DMSO)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells and culture them as for the flow cytometry or microscopy assay.

-

Pre-incubate the cells with the specific endocytosis inhibitors at their effective, non-toxic concentrations for 30-60 minutes at 37°C. Include a vehicle-only control.

-

Without removing the inhibitors, add the fluorescently labeled CPP to the cells and incubate for the desired time.

-

Wash the cells and proceed with either flow cytometry or fluorescence microscopy as described in the previous protocols.

-

Compare the uptake of the CPP in the presence and absence of each inhibitor. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.

| Inhibitor | Target Pathway | Typical Concentration | Reference |

| Chlorpromazine | Clathrin-mediated endocytosis | 10-30 µM | [19] |

| Genistein | Caveolae-mediated endocytosis | 50-200 µM | [19] |

| Amiloride/EIPA | Macropinocytosis | 50-100 µM | [3] |

| Cytochalasin D | Actin polymerization (affects macropinocytosis) | 1-10 µM | [3] |

| Methyl-β-cyclodextrin (MβCD) | Cholesterol depletion (disrupts lipid rafts/caveolae) | 1-10 mM | [19] |

MALDI-TOF Mass Spectrometry for Absolute Quantification

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry allows for the absolute quantification of internalized peptides, distinguishing them from degraded fragments.[20][21]

Materials:

-

CPP of interest

-

Isotopically labeled CPP internal standard

-

Cell culture reagents

-

Trypsin

-

Cell lysis buffer

-

MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid)

-

MALDI-TOF mass spectrometer

Procedure:

-

Incubate cells with the CPP of interest.

-

Wash the cells thoroughly to remove non-bound peptide.

-

Lyse the cells and add a known amount of the isotopically labeled CPP as an internal standard.

-

Purify the peptide from the cell lysate (e.g., using biotin-streptavidin affinity purification if the peptides are biotinylated).

-

Mix the purified peptide sample with the MALDI matrix solution and spot it onto the MALDI target plate.

-

Analyze the sample using a MALDI-TOF mass spectrometer.

-

Quantify the amount of internalized CPP by comparing the signal intensity of the analyte peptide with that of the internal standard. This method provides a highly accurate and sensitive measurement of CPP uptake.[20]

References

- 1. Effects of cargo molecules on the cellular uptake of arginine-rich cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Membrane potential drives direct translocation of cell-penetrating peptides - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 6. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Involvement of a Rac1-Dependent Macropinocytosis Pathway in Plasmid DNA Delivery by Electrotransfection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Secondary structures and cell-penetrating abilities of arginine-rich peptide foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of oligo-arginine cell-permeable peptides uptake by prostate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oligoarginine peptide structure and its effect on cell penetration in ocular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 19. The Use of Inhibitors to Study Endocytic Pathways of Gene Carriers: Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

The Dawn of a New Delivery Era: A Technical Guide to the History and Discovery of Oligoarginine Cell-Penetrating Peptides

For decades, the cell membrane stood as a formidable barrier to the intracellular delivery of therapeutic molecules. The discovery of cell-penetrating peptides (CPPs), particularly oligoarginine-based CPPs, marked a paradigm shift, offering a versatile and potent shuttle service into the cell's interior. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the history, discovery, and core methodologies associated with these remarkable molecules.

A Journey Through Time: The Discovery of Arginine's Power

The story of oligoarginine CPPs begins not with synthetic peptides, but with a viral protein. In 1988, independent studies by Frankel and Pabo revealed that the trans-activating transcriptional activator (Tat) protein from the Human Immunodeficiency Virus (HIV-1) could be taken up by cells in culture and translocate to the nucleus. This groundbreaking observation laid the foundation for the entire field of CPPs.

Subsequent research focused on dissecting the Tat protein to identify the specific domain responsible for this remarkable cell-penetrating ability. In 1997, the minimal protein transduction domain (PTD) of Tat was identified as the arginine-rich motif YGRKKRRQRRR. This discovery sparked immense interest in the role of arginine residues in mediating cellular uptake.

The early 2000s witnessed a pivotal shift from viral protein fragments to purely synthetic peptides. The seminal work of researchers like Paul A. Wender and Shiroh Futaki demonstrated that short, synthetic chains of arginine residues, or "oligoarginines," were not only capable of cellular entry but were often more efficient than the native Tat sequence. This opened the door to the rational design and optimization of oligoarginine peptides as customizable delivery vectors.

Cracking the Cellular Code: Mechanisms of Oligoarginine Uptake